molecular formula C20H16N4O4S B2969673 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895420-31-2

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No. B2969673
CAS RN: 895420-31-2
M. Wt: 408.43
InChI Key: SPAXQNOIPKNNOZ-UHFFFAOYSA-N
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Description

Compounds with a benzo[d]thiazol-2-yl group are often used in the synthesis of various biologically active compounds . They have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

While the specific synthesis process for “N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide” is not available, similar compounds are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on compounds with similar structures has focused on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related heterocyclic scaffolds highlights the importance of these compounds in creating potential therapeutic agents and materials with unique properties (El-Essawy & Rady, 2011).

Antiprotozoal Agents

Some derivatives of related structures have been explored for their antiprotozoal activities, indicating the potential of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide in contributing to the development of treatments against protozoan infections. For example, novel dicationic imidazo[1,2-a]pyridines have shown significant in vitro and in vivo activity against protozoal infections, suggesting a pathway for the development of new antiprotozoal agents (Ismail et al., 2004).

Antimicrobial Activity

The synthesis of new heterocycles incorporating certain moieties has been reported to show antimicrobial activity, hinting at the potential antimicrobial applications of this compound. These studies indicate the compound's relevance in exploring new antimicrobials for treating bacterial and fungal infections (Bondock et al., 2008).

Catalysis

Research on related compounds has also extended to catalysis, particularly in developing new methods for synthesizing arylated furans and thiophenes, which are important in organic synthesis and pharmaceutical manufacturing. This suggests that this compound could play a role in catalysis, potentially offering new pathways for chemical synthesis (Bumagin et al., 2019).

Antiviral Research

Compounds bearing furan-carboxamide derivatives have shown promise as novel inhibitors against lethal H5N1 influenza A viruses. This suggests a potential application of this compound in antiviral research, particularly in developing treatments against highly pathogenic influenza strains (Yongshi et al., 2017).

Future Directions

The development of new compounds related to the benzo[d]thiazol-2-yl scaffold continues to be an active area of research due to their diverse biological activities . Future research may focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-12-8-13(2)18-16(9-12)29-20(22-18)23(11-14-4-3-7-21-10-14)19(25)15-5-6-17(28-15)24(26)27/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAXQNOIPKNNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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